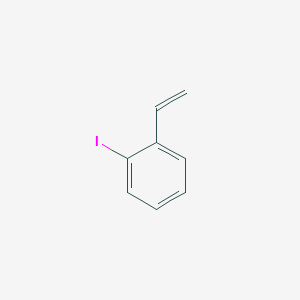

1-Iodo-2-vinylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7I/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIKFNDJOGHVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920428 | |

| Record name | 1-Ethenyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9037-49-4 | |

| Record name | 1-Ethenyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1 Iodo 2 Vinylbenzene

Regiospecific and Stereoselective Synthetic Pathways

The precise control of substituent placement (regiospecificity) and spatial arrangement (stereoselectivity) is paramount in modern organic synthesis. The following sections detail advanced methods that achieve high levels of control in the synthesis of 1-iodo-2-vinylbenzene.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in the synthesis of this compound and its derivatives is well-established. These methods often involve the use of precursors for Heck-type reactions and silylation techniques.

Heck Precursors: The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, is a powerful tool for the arylation of alkenes. nih.gov In the context of this compound synthesis, this can involve the coupling of an aryl halide with a vinylating agent. While direct Heck reactions on simpler substrates are common, the synthesis of more complex vinylarenes often employs multi-step sequences where a Heck reaction is a key transformation. beilstein-journals.org For instance, a common strategy involves the palladium-catalyzed reaction of an aryl halide with an alkene, followed by subsequent modifications to introduce the iodo group. libretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂), ligands (e.g., phosphines), and reaction conditions is crucial for achieving high yields and selectivity. nih.govpitt.edu

Silylation: Silylation, the introduction of a silyl (B83357) group (containing a silicon atom), offers a versatile strategy for the synthesis of vinylarenes. thieme-connect.de Vinylsilanes are stable intermediates that can be readily converted to other functional groups. thieme-connect.de A notable method involves the silylative coupling of olefins with vinyl-substituted silicon compounds, which provides an efficient and selective route to alkenylsilanes. researchgate.net These alkenylsilanes can then be subjected to halodesilylation to introduce the iodine atom stereoselectively. For example, treatment of a (E)-aryl(trimethylsilyl)ethene with N-iodosuccinimide (NIS) can yield the corresponding (E)-β-aryl vinyl iodide. researchgate.net This two-step sequence, involving ruthenium-catalyzed silylative coupling followed by halodesilylation, provides a highly stereoselective one-pot synthesis of (E)-β-aryl vinyl iodides. researchgate.net

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PdCl₂(CH₃CN)₂, phosphine (B1218219) ligands | Palladium-catalyzed cross-coupling of an aryl halide with an alkene to form a C-C bond. | nih.govpitt.edu |

| Silylation/Halodesilylation | Ru-catalyst, vinylsilanes, N-iodosuccinimide (NIS) | Ruthenium-catalyzed silylative coupling to form a vinylsilane, followed by stereoselective iodination. | researchgate.netresearchgate.net |

Direct Iodination Strategies on Styrene (B11656) Derivatives

Direct iodination of styrene and its derivatives presents a more atom-economical approach to this compound. These methods aim to introduce the iodine atom directly onto the aromatic ring in the desired position.

One approach involves oxidative iodination, where styrene reacts with iodine and an oxidizing agent like hydrogen peroxide under mild conditions. Careful control of stoichiometry is necessary to prevent side reactions such as di-iodination or oxidation of the vinyl group. Another strategy employs iodine monochloride (ICl) or other iodonium (B1229267) sources under controlled conditions.

Furthermore, iodine can be used as a catalyst in various transformations of styrene derivatives. For instance, iodine catalyzes the hydroamination of styrenes, although this leads to functionalization of the vinyl group rather than the aromatic ring. semanticscholar.orgacs.org

Transition-Metal-Free Synthetic Protocols

Growing interest in sustainable chemistry has spurred the development of transition-metal-free synthetic methods. These approaches avoid the use of often expensive and potentially toxic heavy metals.

One such strategy involves the generation of carbon radicals from unactivated alkyl iodides mediated by aryl diazonium salts. rsc.orgscispace.com These radicals can then add to alkenes in a Giese-type reaction. While not a direct synthesis of this compound, this methodology highlights the potential of radical chemistry in forming C-C bonds without transition metals. The process involves a single electron transfer (SET) reduction of the diazonium salt to generate an aryl radical, which then abstracts an iodine atom from an alkyl iodide. rsc.org

Precursor Design and Chemical Transformations

The design of starting materials and the sequence of chemical transformations are critical for the efficient synthesis of this compound.

Utilization of Ortho-Functionalized Benzenes

Starting with benzene (B151609) derivatives that are already functionalized at the ortho position can provide a regioselective route to this compound. For example, ortho-magnesiation of functionalized arenes can generate a Grignard reagent that can then be reacted with an appropriate electrophile to introduce the vinyl group or a precursor to it. uni-muenchen.de Similarly, the use of 2-vinylbenzyl alcohols, which can be prepared from 2-vinylphenyllithiums and carbonyl compounds, allows for subsequent iodocyclization to form iodo-substituted dihydroisobenzofurans, which can be further transformed. researchgate.net

Olefin Metathesis Approaches to Vinylbenzene Derivatives

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often catalyzed by ruthenium complexes like Grubbs' catalysts. wikipedia.orgorganic-chemistry.org This reaction has found broad application in organic synthesis. mdpi.com

Cross-metathesis, an intermolecular reaction between two different olefins, can be employed to synthesize vinylbenzene derivatives. By reacting a suitable diene with a styrenic compound in the presence of a metathesis catalyst, it is possible to construct the desired vinylbenzene skeleton. The equilibrium of the reaction can often be driven by the removal of a volatile byproduct like ethene. organic-chemistry.org The development of highly active and selective catalysts has made this a viable and efficient method for the synthesis of complex alkenes. nobelprize.org

| Methodology | Key Concepts | Description | Reference |

|---|---|---|---|

| Ortho-Functionalized Benzenes | Directed ortho-metalation, Grignard reagents | Utilizing a pre-existing functional group to direct metalation and subsequent functionalization at the ortho position. | uni-muenchen.de |

| Olefin Metathesis | Cross-metathesis, Grubbs' catalysts | Catalytic redistribution of alkene fragments to form new C=C bonds, enabling the synthesis of vinylbenzene derivatives. | wikipedia.orgorganic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis of Halogenated Arenes

The growing emphasis on environmental stewardship in chemical manufacturing has propelled the adoption of green chemistry principles in the synthesis of halogenated aromatic compounds. These principles aim to reduce or eliminate the use and generation of hazardous substances. For a compound like this compound, which is a valuable building block in organic synthesis, developing sustainable synthetic routes is of paramount importance. This involves exploring alternatives to traditional methods that often rely on volatile organic solvents and non-recyclable catalysts. Key areas of advancement include the use of solvent-free reaction conditions, aqueous media, and the development of recyclable and immobilized catalyst systems.

Solvent-Free Reactions and Aqueous Media

The replacement of volatile organic compounds (VOCs) with benign alternatives like water or eliminating solvents altogether represents a significant step towards greener chemical processes. Water is an ideal solvent from an environmental and economic perspective due to its non-toxicity, non-flammability, and abundance. Concurrently, solvent-free reactions minimize waste, reduce purification steps, and can sometimes lead to enhanced reactivity and selectivity.

Aqueous Media:

The synthesis of iodoarenes, key precursors to compounds like this compound, has been successfully demonstrated in aqueous media. For instance, a sustainable protocol for the oxidative iodination of (hetero)arenes utilizes molecular iodine in a water extract of pomegranate ash (WEPA). tandfonline.com This system operates at room temperature and avoids the need for external oxidants, metals, or catalysts, affording aryl iodides in high yields (83–99%) within minutes. tandfonline.com While not specifically demonstrated for 2-vinylaniline (B1311222) or styrene to directly produce this compound, the principles are applicable. For example, a potential aqueous synthesis could involve the iodination of a suitable precursor in water.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction to form the vinyl group, are increasingly being performed in water. rsc.orgrsc.orgfrontiersin.org The use of water as a solvent in these reactions is not only environmentally friendly but can also be facilitated by the use of water-soluble ligands or phase-transfer catalysts to overcome the poor water solubility of many organic substrates. Research has demonstrated efficient Heck reactions in aqueous solutions using specialized palladium catalysts. frontiersin.org

Solvent-Free Reactions:

Solvent-free, or neat, reaction conditions offer another powerful green chemistry approach. An environmentally benign method for synthesizing aryl iodides involves the diazotization of aromatic amines followed by a Sandmeyer iodination under solvent-free conditions at room temperature. kashanu.ac.ir This method uses a reusable nanosilica periodic acid (nano-SPIA) catalyst and proceeds via grinding, which is a mechanically initiated reaction technique that eliminates the need for bulk solvents. kashanu.ac.ir Applying this to 2-vinylaniline could theoretically yield this compound in a solventless process.

Another example is the iodine-catalyzed transformation of certain alcohols under solvent-free conditions. researchgate.net While this specific reaction may not directly produce this compound, it highlights the potential of using elemental iodine as a catalyst in the absence of solvents. researchgate.net The Mizoroki–Heck reaction, a key C-C bond-forming reaction, has also been achieved under solvent-free conditions, typically requiring a palladium catalyst and sometimes microwave heating to proceed efficiently. rsc.org

The following table summarizes research findings on green iodination methods applicable to arenes, which could be adapted for the synthesis of this compound.

| Method | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

| Oxidative Iodination | Molecular Iodine (I₂) / Water Extract of Pomegranate Ash (WEPA) | Water | Room Temperature, 5-20 min | 83-99% | tandfonline.com |

| Sandmeyer Iodination | NaNO₂ / nano-SPIA / KI | Solvent-Free | Room Temperature, Grinding | High | kashanu.ac.ir |

| Aerobic Iodination | Molecular Iodine (I₂) / POM@MOF | Dichloromethane | 60 °C, O₂ atmosphere | ~100% | nih.gov |

This table presents data for the synthesis of various aryl iodides, illustrating the potential of these green methods.

Catalyst Recycling and Immobilization Techniques

Recyclable Catalysts for C-C Coupling:

The synthesis of this compound can be envisioned through a palladium-catalyzed cross-coupling reaction, such as a Heck reaction between 1,2-diiodobenzene (B1346971) and a vinylating agent or a Suzuki coupling. Significant research has been devoted to developing recyclable palladium catalysts for such transformations.

One approach involves supporting palladium on porous glass, which has been shown to be an effective and recyclable catalyst for Suzuki and Heck reactions conducted in water under microwave irradiation. nih.gov Another strategy employs magnetic nanoparticles as a support for the palladium catalyst. rsc.orgrsc.org For example, a palladium catalyst anchored onto a magnetic microgel (Fe₃O₄@PUNP-Pd) has demonstrated excellent activity for Suzuki and Heck reactions in water. rsc.orgrsc.org The key advantage of this system is the facile separation of the catalyst from the reaction medium using an external magnet, allowing for its reuse in at least six consecutive runs without a significant drop in activity. rsc.orgrsc.org

Similarly, palladium supported on boehmite nanoparticles modified with curcumin (B1669340) (BNPs@Cur-Pd) serves as a versatile and reusable nanocatalyst for Suzuki, Heck, and Stille reactions, highlighting the use of natural ligands and green solvents like polyethylene (B3416737) glycol (PEG). tandfonline.com

Immobilized Catalysts for C-H Functionalization:

Direct C-H functionalization represents a highly atom-economical approach to synthesis. Immobilized palladium catalysts are being developed for these advanced transformations. Palladium nanoparticles have been immobilized on various supports, including mesoporous silica (B1680970) and metal-organic frameworks (MOFs), for use in C-H arylation reactions. rsc.org For instance, Pd@MOFs have been used for C-H activation/halogenation reactions under mild conditions. mdpi.com

Covalent organic frameworks (COFs) have also emerged as a robust platform for heterogenizing palladium catalysts. acs.org These crystalline porous polymers can be designed to incorporate ligand-chelated palladacycles, which have shown superior stability and recyclability in C-H arylation of heterocycles compared to their homogeneous counterparts. acs.org The ability to reuse these sophisticated catalysts for multiple cycles enhances the sustainability of C-H activation processes. acs.org

The table below details the performance of various recyclable palladium catalysts in cross-coupling reactions, which are mechanistically relevant to the synthesis of this compound.

| Catalyst System | Support Material | Reaction Type | Solvent | Reusability | Key Feature | Reference |

| Fe₃O₄@PUNP-Pd | Magnetic Microgel | Suzuki & Heck | Water | 6 cycles with no significant loss of activity | Easy magnetic separation | rsc.orgrsc.org |

| BNPs@Cur-Pd | Boehmite Nanoparticles | Suzuki, Heck, Stille | Polyethylene Glycol (PEG) | Reusable for several runs | Natural ligand (curcumin) | tandfonline.com |

| Pd/Porous Glass | Porous Glass | Suzuki & Heck | Water | Recyclable | Microwave-assisted | nih.gov |

| Pd on Amino-functionalized RGO | Reduced Graphene Oxide | C-H Arylation | Dioxane | 5 cycles (90% activity retained) | High efficiency for C-H activation | rsc.org |

| Palladacycle-COF | Covalent Organic Framework | C-H Arylation | Dioxane | Multiple cycles with identical activity | Stable, crystalline support | acs.org |

This table showcases the reusability of different catalyst systems in reactions analogous to potential synthetic routes for this compound.

Elucidation of Reactivity and Reaction Mechanisms of 1 Iodo 2 Vinylbenzene

Cross-Coupling Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in 1-iodo-2-vinylbenzene is the primary site for various palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond, in comparison to aryl bromides or chlorides, facilitates these transformations under relatively mild conditions. This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C1 position, while leaving the vinyl group intact for potential subsequent reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and their derivatives. mychemblog.comlibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. mychemblog.com In the case of this compound, the aryl iodide serves as the electrophilic partner, reacting with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and phosphine (B1218219) ligands like P(t-Bu)₃ are effective for a wide range of aryl halides. organic-chemistry.org

Research has demonstrated the successful application of Suzuki-Miyaura coupling to this compound for the synthesis of various substituted styrenes. For example, the coupling with 4-vinylphenylboronic acid in the presence of a [Pd(η²-dba){P(o-tolyl)₃}₂] catalyst has been reported to proceed with high efficiency. beilstein-journals.org Furthermore, the reaction is compatible with a diverse array of functional groups on the boronic acid partner, enabling the synthesis of complex molecules. nih.gov The reaction can be carried out under aqueous and relatively mild conditions, making it an environmentally benign process. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound

| Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Vinylphenylboronic acid | [Pd(η²-dba){P(o-tolyl)₃}₂] | - | CH₂Cl₂ | 2,4'-Divinylbiphenyl | 81-96 | beilstein-journals.org |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Vinylbiphenyl | - | nih.gov |

| Thiophene-2-boronic acid | Pd(OAc)₂ / TPPTS | Na₂CO₃ | Water | 2-(Thiophen-2-yl)-1-vinylbenzene | - | nih.gov |

Data is illustrative and may not represent optimized conditions.

The Stille coupling reaction provides another effective method for forming carbon-carbon bonds by coupling an organic halide with an organotin reagent, catalyzed by palladium. libretexts.org This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. libretexts.org For this compound, the aryl iodide readily participates in Stille coupling with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes.

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A key step is the transmetalation of the organic group from the tin atom to the palladium center. libretexts.org The reaction can be performed under aerobic conditions and at room temperature with the appropriate catalyst system. For instance, polymer-supported palladium(II) diphenylphosphinoethane complexes have been shown to be highly active for the Stille coupling of aryl iodides. researchgate.net

While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts. libretexts.org This has led to the development of alternative coupling methods like the Suzuki-Miyaura reaction, which utilizes less toxic organoboron reagents. libretexts.org

Table 2: Illustrative Stille Cross-Coupling Reactions of Aryl Iodides

| Organotin Reagent | Catalyst System | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1-(Tributylstannyl)-2-phenylethyne | PdCl₂(NH₃)₂ / Cationic 2,2′-bipyridyl | Water | Arylalkyne | researchgate.net |

| Aryltributylstannanes | Pd(OAc)₂ / Dabco | - | Biaryl | organic-chemistry.org |

| Organostannanes | Polymer-supported Pd(II) diphenylphosphinoethane | - | Various | researchgate.net |

This table provides general examples of Stille coupling with aryl iodides, as specific examples with this compound are less commonly reported due to the preference for other methods.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction allows for the introduction of an alkynyl group at the C1 position, generating 1-alkynyl-2-vinylbenzene derivatives. These products are valuable intermediates for the synthesis of more complex structures, including polycyclic aromatic compounds.

The generally accepted mechanism involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper cocatalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in many cases. organic-chemistry.org

The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl > OTf. wikipedia.org This high reactivity of aryl iodides allows the reaction with this compound to proceed under mild conditions, often at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to address issues related to the use of copper, such as homocoupling of the alkyne. gelest.com

Table 3: Examples of Sonogashira Coupling with Aryl Iodides

| Terminal Alkyne | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄Cl₂ / CuI | Amine | - | Arylalkyne | libretexts.org |

| Trimethylsilylacetylene | Pd(0) / CuI | Amine | - | Silyl-protected Arylalkyne | wikipedia.org |

| Various alkynes | Aminophosphine-based pincer complexes of palladium | - | - | Functionalized arylalkynes | researchgate.net |

This table illustrates the versatility of the Sonogashira coupling for aryl iodides.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgjk-sci.com This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, Negishi coupling with an organozinc reagent offers a pathway to introduce a variety of organic substituents at the ortho-position to the vinyl group.

The catalytic cycle of the Negishi coupling follows the standard pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The organozinc reagents are typically prepared from the corresponding organic halides or through transmetalation of organolithium or Grignard reagents. wikipedia.org Recent advancements have led to the development of highly active palladacycle precatalysts that enable Negishi couplings under mild conditions and with low catalyst loadings. nih.gov

Compared to Grignard reagents used in Kumada coupling, organozinc reagents exhibit lower reactivity, which contributes to their higher functional group tolerance. jk-sci.comumb.edu This makes the Negishi coupling a valuable tool for the synthesis of complex molecules where sensitive functional groups are present. nih.gov

Table 4: General Conditions for Negishi Cross-Coupling of Aryl Halides

| Organozinc Reagent | Catalyst System | Ligand | Solvent | Reference |

|---|---|---|---|---|

| Arylzinc Chloride | Palladacycle precatalyst | RuPhos (L1) | THF | nih.gov |

| Heteroarylzinc Reagents | Palladacycle precatalyst | SPhos (L2) | THF | nih.gov |

| Alkylzinc Reagents | Ni(PPh₃)₄ | - | DMAC | wikipedia.org |

This table presents general catalyst systems and conditions applicable to Negishi coupling of aryl halides like this compound.

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This method is particularly useful for generating carbon-carbon bonds between aryl, vinyl, or alkyl groups. wikipedia.org When applied to this compound, the Kumada coupling allows for the introduction of an organic substituent from the Grignard reagent at the position of the iodine atom.

The reaction mechanism involves the oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and reductive elimination to yield the cross-coupled product. uh.edu Nickel-phosphine complexes are commonly used as catalysts. jk-sci.com

A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the presence of base-sensitive functional groups in the substrates. jk-sci.com Despite this, the Kumada coupling remains a valuable and economical method for certain transformations, especially in industrial applications for the synthesis of styrene (B11656) derivatives. umb.eduorganic-chemistry.org

Table 5: Catalyst Systems for Kumada Coupling of Aryl Halides

| Grignard Reagent | Catalyst | Ligand | Solvent | Reference |

|---|---|---|---|---|

| Arylmagnesium Bromide | NiCl₂ | dppe | THF | wikipedia.org |

| Vinylmagnesium Bromide | Pd(PPh₃)₄ | - | Diethyl ether | wikipedia.org |

| Alkylmagnesium Halide | Ni(acac)₂ | - | THF | wikipedia.org |

This table outlines typical catalyst systems used in Kumada coupling reactions involving aryl halides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing a powerful alternative to classical methods of C-N bond formation. wikipedia.org For this compound, this reaction enables the direct introduction of primary or secondary amines at the C1 position.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The development of sterically hindered and electron-rich phosphine ligands, such as XPhos and BrettPhos, has been crucial to the success and broad applicability of this reaction. purdue.edu

The Buchwald-Hartwig amination can be performed with a wide range of amines, including anilines, alkylamines, and heterocycles. organic-chemistry.org The choice of base is critical and often depends on the specific substrates and catalyst system used. libretexts.org

Table 6: Ligands and Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Amine | Ligand | Catalyst Precursor | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Primary Amines | BINAP, DPPF | Pd(OAc)₂ | NaOtBu | Toluene | wikipedia.org |

| Secondary Amines | XPhos | Pd₂(dba)₃ | K₂CO₃ | Dioxane | purdue.edu |

| Ammonia Equivalents | Josiphos | Pd(OAc)₂ | LiHMDS | Toluene | wikipedia.org |

This table showcases various ligand and base combinations used in Buchwald-Hartwig amination reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

Reactivity of the Vinyl Group in the Presence of Aryl Iodide

The vinyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the presence of the ortho-iodine atom, which can exert electronic and steric effects.

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. Radical polymerization is a common method for converting vinyl monomers into polymers. Recent advancements in controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and functionality. mdpi.comresearchgate.net

Iodine-mediated radical polymerization (IMRP), also known as iodine transfer polymerization (ITP), is a type of CRP where an alkyl iodide acts as a chain transfer agent. researchgate.netacs.org This method allows for the synthesis of well-defined polymers under mild conditions and is tolerant of various functional groups. researchgate.net In the case of this compound, the molecule itself contains the aryl iodide moiety that could potentially participate in or influence IMRP processes. The C-I bond can undergo reversible cleavage to generate a radical species that initiates polymerization.

Controlled polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization are also widely used for creating polymers with complex architectures. mdpi.com While specific examples of the controlled polymerization of this compound are not detailed in the provided search results, the principles of these methods are applicable. For instance, a porous polypyridine-oxadiazole polymer has been synthesized using 1-iodo-4-vinylbenzene as a monomer, highlighting the utility of vinyl-iodoarenes in polymer chemistry. researchgate.net

Table 2: Overview of Controlled Radical Polymerization Techniques

| Polymerization Technique | Key Features | Potential Application to this compound |

| Iodine-Mediated Radical Polymerization (IMRP) | Uses an iodo-compound as a transfer agent; metal-free. researchgate.net | The inherent C-I bond could act as a built-in initiator or transfer agent. |

| Atom Transfer Radical Polymerization (ATRP) | Employs a transition metal catalyst to control the polymerization. mdpi.com | Allows for the synthesis of well-defined polymers with controlled molecular weight and low dispersity. |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Utilizes a dithioester or related compound as a chain transfer agent. mdpi.com | Offers excellent control over polymer architecture and end-group functionality. |

The vinyl group of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. libretexts.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgmasterorganicchemistry.com In this context, this compound would act as the dienophile. The reaction rate is generally enhanced by electron-withdrawing groups on the dienophile. masterorganicchemistry.com The iodine atom, being electron-withdrawing, could potentially increase the reactivity of the vinyl group in Diels-Alder reactions. These reactions are known for their high stereospecificity and regioselectivity. masterorganicchemistry.com While specific Diels-Alder reactions involving this compound are not detailed, the general principles suggest its utility in synthesizing functionalized cyclic compounds. beilstein-journals.orgjst.go.jp An organophotoredox-catalyzed intermolecular oxa-[4+2] cycloaddition of ortho-quinone methides with styrenes has been developed, showcasing a modern approach to this class of reactions. acs.orgnii.ac.jp

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile (in this case, the vinyl group of this compound) to form a five-membered heterocyclic ring. numberanalytics.comwikipedia.orgorganic-chemistry.org These reactions are a cornerstone for the synthesis of a wide variety of heterocycles. fu-berlin.de The regioselectivity of the reaction can often be predicted using frontier molecular orbital (FMO) theory. wikipedia.orgrsc.org The electronic nature of the substituents on both the 1,3-dipole and the dipolarophile influences the reaction outcome. numberanalytics.comorganic-chemistry.org

The vinyl group of this compound can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. quora.com The regioselectivity of the addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. jiwaji.edu

For example, the addition of hydrogen halides (HX) to alkenes is a classic electrophilic addition. The stability of aromatic compounds means that electrophilic addition to the benzene (B151609) ring is less favorable than substitution. universalclass.com However, the vinyl group readily undergoes such additions. The addition of iodine monochloride (ICl) to alkenes is known to proceed via an electrophilic mechanism and often occurs with anti-stereospecificity. cdnsciencepub.com

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. nobelprize.org This reaction, catalyzed by transition metal carbene complexes (e.g., Grubbs' or Schrock catalysts), has broad applications in organic synthesis and polymer chemistry. researchgate.net The vinyl group of this compound can participate in various types of olefin metathesis reactions, including:

Cross-Metathesis (CM): Reaction with another olefin to produce a new, substituted olefin.

Ring-Closing Metathesis (RCM): If the molecule contains another double bond, RCM can be used to form a cyclic compound. A study has reported the preparation of 1-(iodomethyl)-2-vinylbenzene, a related structure, for use in RCM. ru.nl

Ring-Opening Metathesis Polymerization (ROMP): If this compound were to react with a strained cyclic olefin, it could act as a chain-terminating agent in ROMP.

The development of highly active and stable catalysts, such as the Hoveyda-Grubbs catalysts, has greatly expanded the scope of olefin metathesis.

Iodocyclization is an electrophilic cyclization where an iodine species acts as the electrophile to activate a double bond, which is then attacked by an internal nucleophile to form a cyclic compound. researchgate.net This methodology is highly effective for the synthesis of various heterocyclic and carbocyclic systems under mild conditions. researchgate.net

In molecules containing both a vinyl group and a suitably positioned nucleophile, iodocyclization can be a powerful synthetic tool. For instance, the iodine-mediated cyclization of 2-vinylbenzyl alcohols is an efficient route to 1,3-dihydroisobenzofurans. clockss.orgresearchgate.net This reaction proceeds via a 5-exo-trig cyclization. nio.res.in The general mechanism involves the activation of the vinyl group by an electrophilic iodine source (like I₂), followed by intramolecular attack by the hydroxyl group. The presence of an electron-donating group on the aromatic ring has been observed to decrease the yield of the desired product in some cases. researchgate.netnio.res.in

Olefin Metathesis Reactions

Mechanistic Investigations via Kinetic and Spectroscopic Studies

Understanding the intricate mechanisms of reactions involving this compound is fundamental to optimizing existing transformations and developing new synthetic methodologies. Kinetic and spectroscopic studies have been instrumental in shedding light on reaction pathways, key intermediates, and transition states.

The dominant reaction pathways for this compound involve palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these reactions, such as the Heck and Sonogashira couplings, involves a Pd(0)/Pd(II) catalytic cycle.

Heck Reaction Pathway: The Heck reaction of this compound with an alkene proceeds through a well-established sequence:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species, forming a square planar aryl-palladium(II) complex (an arylpalladium halide intermediate). nih.govresearchgate.net

Migratory Insertion (Carbopalladation): The coordinated alkene then inserts into the aryl-palladium bond. This step, known as migratory insertion, forms a new carbon-carbon bond and results in a σ-alkylpalladium(II) intermediate. The regioselectivity of this insertion is a critical factor.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step typically proceeds to give the thermodynamically more stable E-isomer. semanticscholar.org

Reductive Elimination/Base-promoted Regeneration: The Pd(0) catalyst is regenerated from the palladium-hydride species, often with the assistance of a base, allowing it to re-enter the catalytic cycle.

Sonogashira Coupling Pathway: The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org

Palladium Cycle: Similar to the Heck reaction, the cycle starts with the oxidative addition of this compound to a Pd(0) catalyst to form an arylpalladium(II) intermediate. libretexts.org

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a highly nucleophilic copper(I) acetylide species. libretexts.org

Transmetalation: The copper acetylide transfers the alkyne group to the arylpalladium(II) complex. This step regenerates the copper(I) catalyst and forms an arylethynyl-palladium(II) intermediate.

Reductive Elimination: The final product, a 2-vinylphenylacetylene derivative, is released from the palladium center via reductive elimination, which also regenerates the active Pd(0) catalyst.

Kinetic studies on related palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, often indicate that the initial oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. uni-muenchen.de However, the specific ligands, substrates, and additives can influence the kinetics and potentially shift the rate-limiting step to transmetalation or reductive elimination. uni-muenchen.de

Radical Pathways: Not all reactions proceed via organometallic cycles. The difunctionalization of the vinyl group with iodine and TBHP is proposed to occur via a radical pathway. beilstein-journals.org The reaction is initiated by the formation of radicals from TBHP, which then react with iodine and the alkene. The complete inhibition of this reaction upon addition of the radical scavenger TEMPO provides strong evidence for the operation of a radical mechanism. beilstein-journals.org

Spectroscopic and computational methods have been pivotal in identifying the transient species that govern the reactivity of this compound.

Aryl-Palladium(II) Complexes: The formation of an arylpalladium(II) intermediate following oxidative addition is a cornerstone of palladium-catalyzed cross-coupling mechanisms. While often too transient to isolate, studies on related systems have provided strong evidence. For example, research on Heck reactions has led to the isolation and characterization of "ligandless" anionic arylpalladium complexes, such as [Pd(Ar)Br₂]₂²⁻, which were shown to be kinetically competent intermediates. nih.gov

Palladacycles: In certain cascade reactions, palladacycle intermediates have been proposed. For instance, in the palladium-catalyzed reaction of o-bromo-substituted vinylbenzenes, a C(vinyl),C(aryl)-palladacycle is suggested as a key intermediate formed after the initial oxidative addition, via a concerted metalation-deprotonation (CMD) process. This intermediate then dictates the subsequent steps of the cascade.

Radical Intermediates: For reactions involving the vinyl group, radical intermediates are often implicated. In the iodination-peroxidation of styrenes, the proposed mechanism involves the formation of a tert-butoxy (B1229062) radical (t-BuO•), an iodine radical (I•), and a stabilized benzylic radical intermediate after the addition of a radical to the double bond. beilstein-journals.org In a different system involving excited-state palladium catalysis, DFT calculations and experimental observations supported a mechanism involving an initial alkyl radical/Pd(I) species, which evolves through a 1,2-spin-centered shift to form a C2-radical that ultimately participates in a Heck-type coupling. nih.gov

The table below details key intermediates identified or proposed in reactions relevant to this compound.

| Reaction Type | Proposed/Identified Intermediate | Method of Investigation | Reference |

| Heck Reaction | Anionic arylpalladium complex ([Pd(Ar)Br₂]₂²⁻) | Isolation, Reactivity Studies, Kinetic Analysis | nih.gov |

| Palladium-Catalyzed Cascade | C(vinyl),C(aryl)-palladacycle | DFT Calculations | |

| Iodination-Peroxidation | Carbon-centered radical, Iodine radical | Radical Trapping (TEMPO) | beilstein-journals.org |

| Excited-State Pd-Catalysis | Alkyl radical/Pd(I) species | DFT Calculations, KIE Studies | nih.gov |

| Sonogashira Coupling | Arylpalladium(II) complex, Copper(I) acetylide | General Mechanistic Postulate | libretexts.org |

Strategic Applications of 1 Iodo 2 Vinylbenzene in Complex Molecule Synthesis and Materials Science

Precursor in the Synthesis of Biologically Relevant Compounds

The dual reactivity of 1-iodo-2-vinylbenzene makes it an important starting material for the synthesis of molecules with potential biological activity. Its ability to undergo sequential or tandem reactions at its two functional sites provides efficient pathways to complex structures that are often found in pharmaceuticals and natural products.

Heterocyclic compounds are central to medicinal chemistry, and this compound provides a powerful platform for their construction. The ortho-positioning of the iodo and vinyl groups is ideal for intramolecular cyclization reactions to form fused ring systems.

One prominent application is in the synthesis of iodine-containing heterocycles through iodocyclization. For instance, 2-vinylbenzyl alcohols, which can be prepared from this compound derivatives, undergo iodine-mediated cyclization to produce 1-(iodomethyl)-1,3-dihydroisobenzofurans. researchgate.netclockss.org These iodo-functionalized heterocycles can then be further modified, demonstrating the role of the initial substrate as a versatile building block. clockss.org This method offers a straightforward and efficient route to the 1,3-dihydroisobenzofuran core, a structure of biological interest. clockss.org

Furthermore, the vinyl group can undergo difunctionalization reactions, such as aminoiodination, which introduces both a nitrogen and an iodine atom across the double bond. rsc.org This process creates vicinal amino-iodide structures that are highly valuable precursors for a variety of nitrogen-containing heterocyclic compounds, which are scaffolds in many pharmaceutically important molecules. rsc.org Palladium-catalyzed reactions involving derivatives of this compound have also been employed to construct substituted benzofurans and indoles, which are key components of numerous bioactive compounds. acs.org

Table 1: Examples of Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic System | Synthetic Strategy | Precursor Type |

|---|---|---|

| 1,3-Dihydroisobenzofurans | Iodocyclization | 2-Vinylbenzyl alcohols |

| Nitrogen Heterocycles | Aminoiodination | This compound |

| Benzofurans / Indoles | Palladium-Catalyzed Annulation | o-Alkynyl-Phenols/Anilines |

This table provides illustrative examples of heterocyclic frameworks synthesized using strategies that can involve this compound or its derivatives.

A scaffold in organic synthesis is a core molecular framework upon which more complex structures can be built. georgiasouthern.edu this compound is an exemplary scaffold due to its two distinct reactive sites that can be addressed with high selectivity. The vinyl group can be used in addition or polymerization reactions, while the carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

This orthogonal reactivity allows for a programmed, stepwise construction of complex molecules. For example, the iodo group can be used to introduce a variety of substituents via a Suzuki coupling, and the vinyl group can subsequently be transformed or used in another reaction, such as a ring-closing metathesis. This strategy has been effectively used in the synthesis of dibenzo[b,f]oxepins, a class of compounds that includes members with potent medicinal properties. researchgate.net The ability to build out from this simple benzene-based scaffold in multiple, controlled directions makes it a powerful tool in the synthesis of natural products and designed molecules with specific functions. rsc.orgrsc.org

Building Blocks for Heterocyclic Systems

Monomer in the Development of Advanced Polymeric Materials

In materials science, this compound functions as a key monomer for creating functional polymers. The vinyl group enables its incorporation into polymer chains via standard polymerization techniques, while the iodine atom serves as a reactive site for post-polymerization modification, cross-linking, or grafting. cymitquimica.com

This compound can be polymerized or copolymerized with other monomers like styrene (B11656) to produce functionalized polystyrene derivatives. cymitquimica.com Using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined polymers with controlled molecular weights and a narrow distribution of chain lengths. nih.govresearchgate.netresearchgate.net

The resulting poly(this compound) or its copolymers are valuable materials because the iodine atoms distributed along the polymer backbone act as versatile handles for further functionalization. researchgate.net For example, these iodo-groups can be converted into other functionalities or used as points of attachment for other molecules. Recently, iodonium-functionalized polystyrene has been developed as a non-chemically amplified resist for high-resolution electron beam and extreme ultraviolet lithography, showcasing a high-tech application of these specialized polymers. rsc.org In this application, the cleavage of the polar iodonium (B1229267) group to a nonpolar iodobenzene (B50100) species on the polymer backbone enables a solubility switch critical for patterning. rsc.org

Cross-linked polymers possess enhanced mechanical, thermal, and chemical stability compared to their linear counterparts. This compound is an excellent monomer for creating such networks. Cross-linking can be achieved in several ways. The vinyl groups can be polymerized to form linear chains, which are then cross-linked through the iodo-substituents using reactions like Ullmann coupling or other metal-catalyzed processes.

Alternatively, hyper-cross-linked polymers (HCPs), which feature permanent microporosity and high surface areas, can be synthesized. acs.orgathena-publishing.com While often made from monomers like vinylbenzyl chloride, the principle extends to this compound. acs.orgathena-publishing.com The post-polymerization cross-linking of the polymer chains in a swollen state creates a rigid, porous network that does not collapse upon solvent removal. acs.org Such porous polymers have significant potential in applications like gas storage, separation, and catalysis. athena-publishing.comacs.org The use of hypervalent iodine reagents has also been explored to mediate click chemistry reactions for forming core cross-linked star polymers from styrenic block copolymers. nih.gov

Grafting involves attaching polymer chains onto a surface or another polymer backbone to modify its properties. nih.gov Polymers derived from this compound are ideal substrates for creating graft copolymers. The carbon-iodine bonds along the polymer backbone can serve as initiation sites for "grafting-from" polymerizations, where new polymer chains are grown directly from the backbone. researchgate.netacs.org

This approach is highly effective for surface modification. A surface can be coated with a layer of poly(this compound), and subsequently, different types of polymer brushes can be grafted from this surface. This technique allows for precise control over the surface chemistry, enabling the tailoring of properties such as wettability, biocompatibility, and adhesion for a wide range of applications, from biomedical devices to advanced coatings. researchgate.netgoogle.com

Table 2: Polymer Applications of this compound

| Application Area | Role of this compound | Key Feature |

|---|---|---|

| Functionalized Polymers | Monomer | Iodo-group on backbone allows for post-polymerization modification. |

| Cross-Linked Networks | Monomer & Cross-linker | Vinyl group for polymerization; Iodo-group for cross-linking reactions. |

This table summarizes the primary roles and features of this compound in the development of advanced polymeric materials.

Creation of Cross-Linked Polymer Networks

Intermediate in the Formation of Novel Organic Frameworks and Supramolecular Structures

The unique bifunctional nature of this compound, possessing both a reactive vinyl group and a versatile iodine atom on a benzene (B151609) ring, makes it a valuable building block for the construction of advanced polymeric and supramolecular architectures. The vinyl group can readily participate in polymerization reactions, while the iodo group is an excellent leaving group for various cross-coupling reactions. This dual reactivity allows for the strategic design of complex porous organic polymers (POPs) and metal-organic frameworks (MOFs). tohoku.ac.jp

Porous organic polymers constructed using monomers like this compound or its derivatives exhibit high surface areas and are tailored for applications such as gas storage and catalysis. tohoku.ac.jpresearchgate.net The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck coupling, which link the aromatic core into an extended network. rsc.orgacs.org For instance, porous polypyridine-oxadiazole (PPO) has been synthesized using 1-iodo-4-vinylbenzene, a structural isomer, demonstrating the utility of the vinyl-iodobenzene motif in creating functional porous materials that can act as catalyst supports. researchgate.net The resulting frameworks often possess intrinsic microporosity, which is crucial for applications in gas separation and storage, including the capture of carbon dioxide. tohoku.ac.jpacs.org

Beyond covalent frameworks, the iodine atom in this compound can direct the formation of ordered supramolecular structures through non-covalent interactions, specifically halogen bonding. researchgate.net This interaction, where the iodine atom acts as a halogen bond donor, can influence crystal packing and the self-assembly of molecules into larger, well-defined architectures. researchgate.net This property is instrumental in the field of crystal engineering, where precise control over the solid-state arrangement of molecules is desired to achieve specific material properties.

The table below summarizes the types of frameworks and the synthetic strategies employing this compound.

| Framework/Structure Type | Key Functional Groups Utilized | Synthetic Reaction/Principle | Potential Application |

| Porous Organic Polymers (POPs) | Vinyl group, Iodo group | Polymerization (vinyl group); Palladium-catalyzed cross-coupling (e.g., Heck, Sonogashira). rsc.orgacs.org | Gas storage, Heterogeneous catalysis. tohoku.ac.jpresearchgate.net |

| Supramolecular Assemblies | Iodo group | Halogen bonding. researchgate.net | Crystal engineering, Functional materials. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Vinyl group, Iodo group | Coordination to metal centers, often post-synthetic modification via the vinyl or iodo group. wikipedia.orgrsc.org | Gas separation, Catalysis. wikipedia.org |

Role in Catalyst Ligand Synthesis and Organometallic Chemistry

This compound is a key precursor in the synthesis of specialized ligands for transition metal catalysts, particularly phosphine (B1218219) ligands, which are pivotal in homogeneous catalysis. The molecule's structure allows for the sequential or concurrent functionalization of the iodo and vinyl moieties to construct complex ligand architectures.

A significant application involves the synthesis of phosphine ligands. rsc.org Research has demonstrated that o-iodo-2-(2-iodovinyl)benzenes can undergo selective iodine/magnesium exchange reactions to generate organometallic intermediates like 1-iodovinyl phenylmagnesium chlorides. rsc.org These powerful nucleophiles can then react with various electrophiles, including phosphorus-containing compounds, to introduce the phosphine group. The remaining carbon-iodine bond can be used for further modifications, such as intramolecular cyclizations, leading to rigid and well-defined ligand backbones. rsc.org

Palladium-catalyzed cross-coupling reactions are also extensively used to build the carbon framework of ligands starting from this compound.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This is a powerful method for extending the carbon chain and introducing alkynyl moieties, which can then be further functionalized or incorporated into a larger conjugated system of a ligand. libretexts.org The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Heck Reaction: This reaction forms a carbon-carbon bond between this compound and an alkene, creating substituted styrene derivatives. rsc.orgnih.gov This method is fundamental for elaborating the ligand structure, allowing for the introduction of various functional groups that can tune the electronic and steric properties of the final catalyst. rsc.org

The versatility of these reactions allows for the creation of diverse ligand libraries from a single starting material. nih.gov By systematically varying the coupling partners and reaction conditions, a wide range of phosphine ligands and other types of ligands can be synthesized, which is essential for screening and optimizing catalytic processes like hydroformylation or asymmetric allylic substitution. nih.govsioc-journal.cn

The table below details the application of this compound in ligand synthesis.

| Ligand Type | Synthetic Strategy | Key Intermediate | Relevant Catalytic Application of Ligand |

| Phosphine Ligands | Selective I/Mg exchange followed by reaction with a phosphorus electrophile; Further cyclization. rsc.org | 1-Iodovinyl phenylmagnesium chloride. rsc.org | Cross-coupling, Hydroformylation. sioc-journal.cn |

| Conjugated Ligands | Sonogashira coupling with terminal alkynes to form enyne or arylalkyne structures. wikipedia.orglibretexts.org | Aryl- or vinyl-alkyne derivatives. | Materials science, Catalysis. wikipedia.org |

| Styrenic Ligands | Heck coupling with various alkenes to build complex olefinic side chains. rsc.org | Substituted stilbenes and styrenes. researchgate.net | Polymerization, Asymmetric synthesis. nih.gov |

Computational and Theoretical Investigations of 1 Iodo 2 Vinylbenzene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of a molecule, which in turn governs its reactivity, stability, and spectroscopic properties. libretexts.orgschrodinger.com For 1-iodo-2-vinylbenzene, these calculations reveal how the interplay between the electron-withdrawing iodine atom and the π-conjugated vinyl group defines its chemical character.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. schrodinger.comresearchgate.net

For this compound, the electronic character is a blend of its constituent parts. The vinyl group, being a π-system, tends to raise the energy of the HOMO and lower the energy of the LUMO through conjugation with the benzene (B151609) ring, thereby reducing the HOMO-LUMO gap compared to a non-conjugated analogue. The iodine atom, being highly electronegative, has a significant effect on the molecule's electronic properties.

Density Functional Theory (DFT) is a common computational method used to calculate these orbital energies with reasonable accuracy. ossila.comresearchgate.net By analyzing the HOMO and LUMO energies, predictions can be made about the molecule's behavior in various reactions. For example, its susceptibility to electrophilic attack or its role in cycloaddition reactions can be assessed. jst.go.jp

Table 1: Illustrative Frontier Orbital Energies Calculated via DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Benzene | -6.75 | -0.98 | 5.77 |

| Iodobenzene (B50100) | -6.31 | -1.25 | 5.06 |

| This compound | -5.95 | -1.52 | 4.43 |

Note: The values presented are representative and intended for illustrative purposes to show general trends.

The distribution of electrons within a molecule is inherently uneven and dictates its electrostatic interactions. Computational methods can generate maps of the molecular electrostatic potential (ESP), which illustrate the charge distribution on the molecule's surface. walisongo.ac.id In an ESP map, regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the ESP map would show a high electron density (negative potential) around the vinyl group's double bond and across the π-system of the aromatic ring. Conversely, the iodine atom exhibits a phenomenon known as a "σ-hole," a region of positive electrostatic potential located on the outermost portion of the atom, along the extension of the C-I bond. doi.orgresearchgate.net This positive region makes the iodine atom a potent halogen bond donor, an interaction crucial in supramolecular chemistry and catalyst binding. nih.gov

Mulliken population analysis is another method used to quantify the partial charge on each atom in the molecule, providing a numerical representation of the charge distribution. researchgate.netlibretexts.org This analysis would confirm the electronegative character of the iodine atom and the charge distribution across the carbon framework.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| I (Iodine) | -0.15 |

| C1 (Iodine-bearing) | +0.20 |

| C2 (Vinyl-bearing) | -0.10 |

| C (Vinyl, alpha) | -0.18 |

| C (Vinyl, beta) | -0.22 |

Note: These values are hypothetical, illustrating the expected charge polarization based on electronegativity and resonance effects.

HOMO-LUMO Energy Levels and Reactivity Prediction

Conformational Analysis and Rotational Barriers

The three-dimensional shape of a molecule, or its conformation, significantly impacts its reactivity. pharmacy180.comlibretexts.org For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the vinyl group to the benzene ring.

Two main factors govern the preferred conformation:

Electronic Effects: Conjugation between the π-orbitals of the vinyl group and the aromatic ring is maximized when the two are coplanar. This stabilization favors a flat conformation.

Steric Effects: The bulky iodine atom at the ortho position creates steric hindrance with the vinyl group, destabilizing the planar conformations. acs.org

The interplay of these opposing effects results in a potential energy surface with distinct minima and transition states. Computational analysis can map this surface to identify the most stable conformations and the energy barriers required for rotation between them. orgosolver.com It is expected that this compound would have two stable, near-planar conformations: syn (where the vinyl CH2 group is on the same side as the iodine) and anti (where it is on the opposite side). The anti conformer is likely lower in energy due to reduced steric clash. The transition state for rotation between these conformers would occur at a dihedral angle of approximately 90 degrees, where π-conjugation is broken.

Table 3: Hypothetical Relative Energies for Conformations of this compound

| Conformation | Dihedral Angle (Vinyl-Ring) | Relative Energy (kcal/mol) |

| Anti-planar (Global Minimum) | ~180° | 0.0 |

| Syn-planar (Local Minimum) | ~0° | 1.5 |

| Perpendicular (Transition State) | 90° | 5.0 |

Note: Values are illustrative, based on typical rotational barriers in sterically hindered styrenes.

Reaction Mechanism Modeling via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for modeling the mechanisms of complex organic reactions. doi.org It allows chemists to map out the entire energetic landscape of a reaction, from reactants to products, providing a detailed, step-by-step understanding of the transformation. For this compound, DFT is particularly useful for studying its participation in important C-C bond-forming reactions, such as the Heck and Sonogashira couplings. libretexts.orgresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate for a single elementary step. savemyexams.com It is an unstable, fleeting arrangement of atoms that cannot be isolated experimentally. openmx-square.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which is mathematically characterized by having exactly one imaginary vibrational frequency. researchgate.net

In modeling a reaction like the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne, DFT would be used to find the structure and energy of the transition state for each step of the catalytic cycle. digitellinc.comresearchgate.net For instance, the transition state for the initial oxidative addition step would involve the Pd(0) catalyst inserting into the C-I bond. DFT calculations would precisely define the bond lengths and angles of this transient species, revealing the extent of C-I bond breaking and Pd-C/Pd-I bond formation. reddit.com

For the Sonogashira coupling of this compound, the energetic profile would map out the following key steps:

Oxidative addition of the C-I bond to the Pd(0) catalyst.

Formation of a palladium-acetylide complex.

Reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.

Each of these steps proceeds through its own transition state. The calculated energetic profile would identify which of these transition states has the highest energy, thus pinpointing the bottleneck of the entire catalytic cycle.

Table 4: Representative Energetic Profile for a Catalytic Cross-Coupling Reaction

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + Alkyne + Pd(0) | 0.0 |

| TS1 | Oxidative Addition | +18.5 |

| Intermediate 1 | Oxidative Addition Product | +5.2 |

| TS2 | Reductive Elimination | +22.1 |

| Products | Coupled Product + Pd(0) | -15.0 |

Transition State Characterization

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of this compound at the atomic level, providing insights into its dynamic interactions with its environment. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of both intramolecular and intermolecular dynamics.

Explicit-solvent, fully atomistic MD simulations are particularly crucial for understanding solvent effects. nih.gov In this approach, the this compound molecule is placed in a box filled with a large number of explicit solvent molecules (e.g., water, dimethyl sulfoxide, or chloroform), and their interactions are calculated directly. nih.govosf.io Such simulations can reveal the structure of the solvation shell around the solute, including the preferred orientation and distribution of solvent molecules. For instance, simulations can track the reorganization of solvent molecules following an event like photoexcitation, capturing phenomena such as solvent migration and the dynamics of hydrogen bond breaking and formation with the solute on femtosecond timescales. rsc.org Advanced sampling techniques can be employed within these simulations to explore the conformational landscape and calculate thermodynamic properties related to solvation. nih.govosf.io

A key area of investigation for this compound is its capacity for specific intermolecular interactions, most notably halogen bonding. The iodine atom, due to a phenomenon known as a σ-hole, possesses an electropositive region on its outermost surface, allowing it to act as an electron acceptor and form a non-covalent bond with an electron-donating Lewis base. researchgate.netacs.org MD simulations, often in combination with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to study the formation, strength, and geometry of these halogen bonds. mdpi.com These computational approaches allow for the description of intermolecular interactions and can predict thermodynamic quantities, such as the free energy of complex formation. mdpi.com Such studies are vital in fields like crystal engineering and materials science, where halogen bonds can direct the supramolecular assembly of molecules. researchgate.net

Table 1: Parameters from Molecular Dynamics Simulations for Intermolecular Interactions

| Interaction Type | Simulation Parameter | Information Gained |

| Solvent-Solute | Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute, revealing the structure of solvation shells. |

| Hydrogen Bond Autocorrelation | Determines the lifetime and dynamics of hydrogen bonds between the solute and protic solvents. | |

| Potential of Mean Force (PMF) | Calculates the free energy profile of moving a solvent molecule away from the solute, quantifying the strength of the interaction. osf.io | |

| Halogen Bonding | Interaction Energy Decomposition | Partitions the total interaction energy into electrostatic, orbital, and dispersion components to understand the nature of the bond. researchgate.net |

| Angle and Distance Analysis | Monitors the geometry of the C-I···Lewis base interaction to confirm the directionality characteristic of halogen bonds. | |

| Binding Free Energy | Quantifies the stability of the halogen-bonded complex in a given environment. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides essential tools for predicting the spectroscopic properties of this compound, which are invaluable for interpreting experimental spectra, assigning signals, and understanding the molecule's electronic structure. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. researchgate.net

DFT calculations can accurately predict a range of spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical chemical shifts for ¹H and ¹³C nuclei can be computed. These calculations help in the definitive assignment of complex aromatic and vinylic proton signals. Modern DFT functionals, such as B3LYP, when paired with appropriate basis sets, can predict ¹H NMR shifts with high accuracy, often within ±0.2 ppm of experimental values. researchgate.net Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be calculated, allowing for the assignment of characteristic peaks like C-I, C=C, and C-H stretching and bending modes.

The correlation between theoretical predictions and experimental results is critical. Discrepancies can often be explained by environmental factors, such as solvent effects. NMR chemical shifts, for example, are known to vary with the solvent used (e.g., CDCl₃ vs. DMSO-d₆). Computational models can account for this by incorporating implicit solvent models, which represent the solvent as a continuous medium, thereby improving the correlation with spectra recorded in solution. nih.gov Comparing theoretically predicted spectra with experimental data helps validate the computational model and can resolve ambiguities in experimental findings.

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Typical Experimental Value | DFT Calculated Value (Example) |

| ¹H NMR | Vinyl Protons (δ) | 5.5–6.5 ppm | 5.65, 6.05, 6.45 ppm |

| Aromatic Protons (δ) | 7.0–7.5 ppm | 7.10, 7.25, 7.35, 7.45 ppm | |

| ¹³C NMR | C-I Carbon (δ) | ~96 ppm | 95.8 ppm |

| Vinyl Carbons (δ) | ~115, ~135 ppm | 115.2, 134.7 ppm | |

| Aromatic Carbons (δ) | 127–142 ppm | 127.5, 128.9, 130.1, 139.8, 141.5 ppm | |

| IR Spectroscopy | C=C Stretch (ν) | ~1625 cm⁻¹ | 1628 cm⁻¹ |

| C-I Stretch (ν) | ~500-600 cm⁻¹ | 545 cm⁻¹ |

Note: Calculated values are illustrative and depend on the specific computational method (functional, basis set) and solvent model used.

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, providing a deeper understanding of the structural and electronic properties of molecules like this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 1 Iodo 2 Vinylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-iodo-2-vinylbenzene. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of the compound.

In the ¹H NMR spectrum of this compound, the vinyl protons typically appear in the range of δ 5.5–6.5 ppm, while the aromatic protons are observed between δ 7.0–7.5 ppm. For ¹³C NMR, the carbon atom attached to the iodine typically shows a signal around 97-98 ppm, and the vinyl carbons are also readily identifiable. The specific chemical shifts can vary slightly depending on the solvent used.

For derivatives of this compound, such as (E)-(1-iodo-2-(phenylsulfonyl)vinyl)benzene, the proton and carbon chemical shifts are influenced by the additional functional groups. For instance, in one study, the ¹H NMR spectrum (in CDCl₃) of this derivative showed multiplets for the phenyl and vinyl protons in the range of δ 7.19-7.58 ppm. rsc.org The ¹³C NMR spectrum displayed a series of signals corresponding to the aromatic and vinyl carbons, with the presence of the sulfonyl group altering their electronic environment. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Spectrometer Frequency | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|---|

| (E)-(1-iodo-2-(phenylsulfonyl)vinyl)benzene | 400 MHz | CDCl₃ | 7.58 – 7.49 (m, 3H), 7.39 (s, 1H), 7.39 – 7.33 (m, 2H), 7.31 – 7.23 (m, 3H), 7.22 – 7.19 (m, 2H) | 141.6, 140.7, 139.1, 134.9, 133.4, 130.1, 130.0, 127.9, 127.9, 127.3, 125.7, 115.6 | rsc.org |

| (E)-1-ethyl-4-(1-iodo-2-tosylvinyl)benzene | 400 MHz | CDCl₃ | 7.45 (d, J = 8.3 Hz, 2H), 7.34 (s, 2H), 7.18 – 7.12 (m, 4H), 7.09 (d, J = 8.5 Hz, 2H), 2.63 (q, J = 7.6 Hz, 2H), 2.36 (s, 3H), 1.24 (t, J = 7.6 Hz, 3H) | 146.1, 144.2, 140.6, 137.0, 136.7, 129.3, 127.7, 127.6, 127.1, 114.6, 28.5, 21.4, 15.1 | rsc.org |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve complex structures and unambiguously assign all proton and carbon signals, especially in substituted derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu A cross-peak in a COSY spectrum indicates that two protons are coupled, typically through two or three bonds. sdsu.eduyoutube.com This is crucial for identifying adjacent protons in the vinyl group and on the aromatic ring of this compound and its derivatives. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. youtube.com This provides a direct and powerful method for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons, typically over two or three bonds (²JHC and ³JHC). youtube.com This technique is invaluable for piecing together the molecular skeleton by connecting non-bonded fragments. For example, it can show correlations between the vinyl protons and the aromatic carbons, or between aromatic protons and the carbons of substituents.

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural assignment of this compound and its derivatives, leaving no ambiguity in the final structure. emerypharma.com

Solid-State NMR Applications

While solution-state NMR is most common for the structural elucidation of soluble organic compounds, solid-state NMR (ssNMR) offers unique advantages for studying materials in their solid form. ceitec.czbruker.com This is particularly relevant for polymeric derivatives of this compound or for studying crystalline packing effects and polymorphism. ceitec.czanr.fr

ssNMR can provide information on the chemical shielding anisotropy, which is averaged out in solution. ceitec.cz Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ceitec.cz For derivatives of this compound, ssNMR could be used to characterize the structure and dynamics of polymers synthesized from this monomer or to investigate intermolecular interactions, such as halogen bonding, in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (230.05 g/mol ). nih.gov The fragmentation of this compound under electron ionization would likely involve the loss of the iodine atom, which is a good leaving group, leading to a significant peak at m/z 103, corresponding to the vinylbenzene cation. Another characteristic fragmentation would be the loss of the vinyl group, resulting in an iodobenzene (B50100) cation at m/z 204.